molecular formula C5H10S B158808 2-Methyltetrahydrothiophene CAS No. 1795-09-1

2-Methyltetrahydrothiophene

Cat. No. B158808
CAS RN: 1795-09-1
M. Wt: 102.2 g/mol
InChI Key: AJPGNQYBSTXCJE-UHFFFAOYSA-N
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Description

2-Methyltetrahydrothiophene is a chemical compound with the molecular formula C5H10S . It is also known as 2-methylthiolane . It appears as a clear colorless to light yellow liquid .


Synthesis Analysis

Thiophene derivatives, including 2-Methyltetrahydrothiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methyltetrahydrothiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of this compound is 102.2 .


Chemical Reactions Analysis

Thiophene and its derivatives, including 2-Methyltetrahydrothiophene, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

2-Methyltetrahydrothiophene has a molecular weight of 102.2 . It is a liquid at 20 degrees Celsius . Its density is 1.119 g/mL at 25 °C . The compound has a refractive index of n20/D 1.508 .

Scientific Research Applications

Biosynthesis and Aroma Contribution

2-Methyltetrahydrothiophen-3-one, a derivative of 2-Methyltetrahydrothiophene, plays a significant role in food and flavor chemistry, particularly contributing to the aroma of various foodstuffs, including wine. This compound is produced by microorganisms, and a study explored its biosynthetic pathway in the bacterium Chitinophaga Fx7914. The study found that homocysteine and pyruvate are key precursors in its biosynthesis, leading to its production in racemic form by the bacterium (Nawrath et al., 2010).

Conformational Analysis

The conformational structures of 2-Methyltetrahydrothiophene were analyzed using a combination of molecular beam Fourier transform microwave spectroscopy and quantum chemistry. This study revealed two stable twist conformers of the compound, providing insights into its structural characteristics at the molecular level (Van et al., 2015).

Molecular Structure

The molecular structure of 2-Methyltetrahydrothiophene and its derivatives was studied through gas-phase electron diffraction. The research determined the bond distances and angles, contributing to a deeper understanding of its molecular geometry (Forgács et al., 1989).

Chemical Reactions and Catalysis

A theoretical study examined the hydrogenolysis of 2-Methyltetrahydrothiophene over molybdenum disulfide and tungsten disulfide catalysts. The results highlighted the varying activation energies for hydrogenolysis in the presence of these catalysts, offering insights into chemical transformations involving this compound (Atohoun & Kuevi, 2012).

Biomass Conversion and Green Chemistry

In a study focusing on green chemistry, 2-Methyltetrahydrofuran, closely related to 2-Methyltetrahydrothiophene, was synthesized from biomass-derived chemicals using non-precious metal catalysts. This research contributes to the development of environmentally friendly chemical processes (Liu et al., 2020).

Hydrodesulfurization Intermediates

2-Methyltetrahydrothiophene was identified as an intermediate in hydrodesulfurization reactions. This finding is crucial for understanding the mechanisms of sulfur-resistant catalysts in refining processes (Schulz & Do, 2010).

Safety And Hazards

2-Methyltetrahydrothiophene is a highly flammable liquid and vapor . It can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this compound .

properties

IUPAC Name

2-methylthiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPGNQYBSTXCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870909
Record name 2-Methylthiolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyltetrahydrothiophene

CAS RN

1795-09-1
Record name 2-Methyltetrahydrothiophene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltetrahydrothiophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylthiolane
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Record name Tetrahydro-2-methylthiophene
Source European Chemicals Agency (ECHA)
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Record name 2-METHYLTETRAHYDROTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
V Van, C Dindic, HVL Nguyen, W Stahl - ChemPhysChem, 2015 - Wiley Online Library
… of the sulfur-containing ring 2-methyltetrahydrothiophene studied by a combination of … Here, our studies on the gas phase conformations of 2-methyltetrahydrothiophene (MTTP), …
GC Dismukes, JE Willard - The Journal of Physical Chemistry, 1976 - ACS Publications
… The present work was initiated to determine whether 2-methyltetrahydrothiophene (MTHT, II), which has a sulfur atom in place of the oxygen of the MTHF ring, would trap electrons in the …
Number of citations: 7 pubs.acs.org
GC Dismukes, JE Willard - The Journal of Physical Chemistry, 1976 - ACS Publications
The radicals produced by 7 radiolysis of adamantane and adamantane containing 2-methyltetrahydrofuran (MTHF), 2-methyltetrahydrothiophene (MTHT), and tetrahydrothiophene (THT…
Number of citations: 19 pubs.acs.org
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
… 2-Methylthiophene underwent reduction to furnish a large amount of 2-methyltetrahydrothiophene (5). The hydrogen needed for the reductions derives from that given up in reactions …
Number of citations: 38 pubs.acs.org
G Forgács, G Schultz, I Hargittai, I Jalsovszky… - Journal of the …, 1989 - pubs.rsc.org
The molecular structures of tetrahydrothiophene-1-oxide (I) and cis-2-methyltetrahydrothiophene-1-oxide (II) have been studied by gas-phase electron diffraction. Both molecules have …
Number of citations: 16 pubs.rsc.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
GA Kpotin, YGS Atohoun, UA Kuevi… - European Journal of …, 2012 - researchgate.net
… In this regard, little is known, especially in the hydrodesulfurization of tetrahydrothiopyrane and 2-methyltetrahydrothiophene (2-MTHT). In previous work, we have shown that the 2-…
Number of citations: 1 www.researchgate.net
AF Borowski, S Sabo-Etienne, B Donnadieu… - …, 2003 - ACS Publications
… Reduction of 2-methylthiophene (2-MeT) to 2-methyltetrahydrothiophene (2-MeTHT) proceeds at a much slower rate, as only 11% of 2-MeT is converted in the same conditions (entry 4). …
Number of citations: 42 pubs.acs.org
M Hatanaka, T Ishimaru - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… The configurations of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids have been determined by a study of the NMR spectra; the others have been estimated on the basis of …
Number of citations: 6 www.journal.csj.jp
H Schulz, DV Do - Bulletin des Sociétés Chimiques Belges, 1984 - Wiley Online Library
… 2-methyltetrahydrothiophene and dihydrobenzothiophene were found am intermediatern. A mechanimm for the HDSreaction im discussed And Compared to the HDN mechanimm of …
Number of citations: 12 onlinelibrary.wiley.com

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